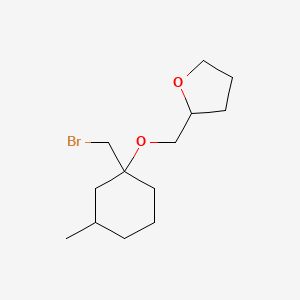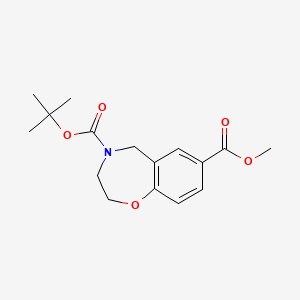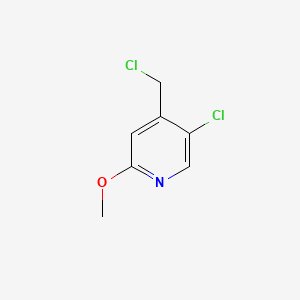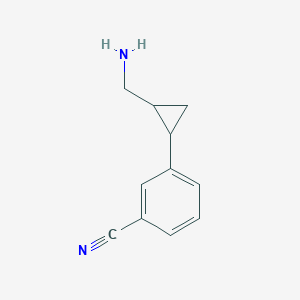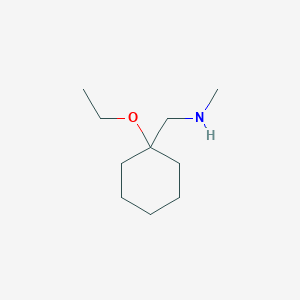![molecular formula C11H13ClN2O2S B13617746 (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological and chemical properties. This particular compound is characterized by the presence of a propyl group, a benzimidazole ring, and a methanesulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of 1-propyl-1H-benzo[d]imidazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a benzimidazole N-oxide.
Scientific Research Applications
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Lacks the propyl group, making it less hydrophobic.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Similar structure with an ethyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the propyl group in (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride imparts unique hydrophobic characteristics, influencing its solubility and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific properties, such as increased lipophilicity or altered biological activity.
Properties
Molecular Formula |
C11H13ClN2O2S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
(1-propylbenzimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-17(12,15)16/h3-6H,2,7-8H2,1H3 |
InChI Key |
LOTLKZKQXHIBQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
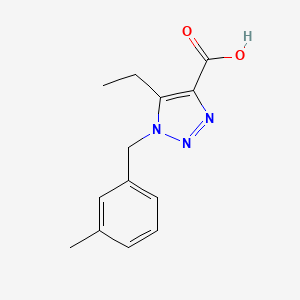
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
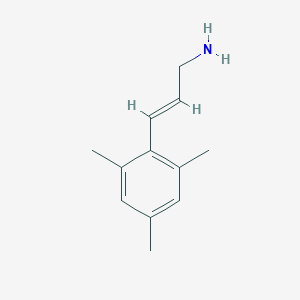
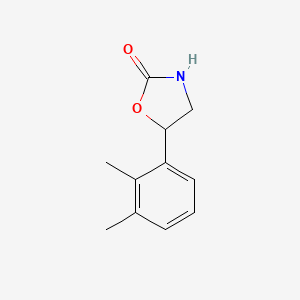
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

